molecular formula C10H10Cl2O B1439074 1-(2,4-Dichlorophenyl)butan-2-one CAS No. 94147-69-0

1-(2,4-Dichlorophenyl)butan-2-one

Cat. No. B1439074
CAS RN: 94147-69-0
M. Wt: 217.09 g/mol
InChI Key: IBGYWGXHSLPYAS-UHFFFAOYSA-N
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Description

“1-(2,4-Dichlorophenyl)butan-2-one” is also known as “2’,4’-dichlorovalerophenone” or “1-pentanone, 1-(2,4-dichlorophenyl)-”. It has a molecular formula of C10H10Cl2O and a molecular weight of 217.09 .


Synthesis Analysis

The synthesis of “1-(2,4-Dichlorophenyl)butan-2-one” involves various chemical reactions. For instance, one method involves the Baker-Venkatraman rearrangement on an ester . Another method involves adding 4-fluoro-phenyl boroxine to 4-chloro-1-(2,4-dichlorophenyl)butan-1-one using the Rh/(R, R, R, R)-WingPhos L 21 .


Molecular Structure Analysis

The molecular structure of “1-(2,4-Dichlorophenyl)butan-2-one” is complex and involves various chemical bonds. The molecule has a dichlorophenyl group attached to a butan-2-one group .


Physical And Chemical Properties Analysis

“1-(2,4-Dichlorophenyl)butan-2-one” has a molecular weight of 217.09 . Other physical and chemical properties such as boiling point, density, and refractive index are not explicitly mentioned in the search results.

Scientific Research Applications

Biocatalysis in Drug Synthesis

“1-(2,4-Dichlorophenyl)butan-2-one” has been used in the field of biocatalysis for the synthesis of chiral drug intermediates . Biocatalysis is a subfield of enzymology where natural catalysts, like protein enzymes or whole cells, are used to conduct chemical reactions. This method is becoming increasingly important in the pharmaceutical industry due to its high enantio-, chemo-, and regio-selectivities .

Synthesis of Chiral Drugs

This compound plays a significant role in the synthesis of chiral drugs . Chiral drugs comprise about 57% of marketed drugs and about 99% of purified natural products . The enantioselective reduction of “1-(2,4-Dichlorophenyl)butan-2-one” has been achieved using certain microorganisms .

Green Chemistry

In the field of green chemistry, “1-(2,4-Dichlorophenyl)butan-2-one” is used in biocatalytic reactions . These reactions can be conducted at atmospheric pressure and ambient temperature, avoiding the use of extreme conditions that could cause problems with racemization, isomerization, rearrangement of the compound, and epimerization .

Synthesis of Glutaric Acid-Amide Derivatives

“1-(2,4-Dichlorophenyl)butan-2-one” is used in the synthesis of glutaric acid-amide derivatives . These molecules have attracted recent interest due to their biological activity, such as anti-cancer and anti-leishmanial agents .

Crystallographic Studies

The compound is also used in X-ray crystallographic structural studies . The X-ray crystal structure determination of “1-(2,4-Dichlorophenyl)butan-2-one” shows the backbone of the molecule to be kinked about the methylene-C–N (amide) bond .

Evaluation of Plant Hormone Regulators

The original synthesis of “1-(2,4-Dichlorophenyl)butan-2-one” was in the context of evaluating plant hormone regulators . This indicates its potential application in the field of plant biology and agriculture.

Future Directions

The future directions of “1-(2,4-Dichlorophenyl)butan-2-one” could involve its use in the synthesis of chiral drug intermediates by biocatalysis . This could lead to the development of novel drugs with high enantio-, chemo-, and regio-selectivities .

properties

IUPAC Name

1-(2,4-dichlorophenyl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O/c1-2-9(13)5-7-3-4-8(11)6-10(7)12/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGYWGXHSLPYAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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